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molecular formula C9H8BrNO B8441616 6-Bromo-2,4-dimethyl-1,3-benzoxazole

6-Bromo-2,4-dimethyl-1,3-benzoxazole

Cat. No. B8441616
M. Wt: 226.07 g/mol
InChI Key: NOPPHJCLGMUNCD-UHFFFAOYSA-N
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Patent
US09006450B2

Procedure details

To 1.5 g (7.42 mmol) 2-amino-5-bromo-3-methyl-phenol in 30 mL xylene is added 1.15 mL (8.19 mmol) triethylamine, 0.68 g (2.70 mmol pyridinium p-toluenesulfonate and 0.55 mL (7.74 mmol) acetyl chloride. The mixture is refluxed for 3 d. Subsequently the solvent is removed in vacuo, and the residue is treated with 50 mL ethylacetate. The mixture is extracted twice with water. The combined aq. layers are extracted with ethylacetate. The combines organic layers are dried and concentrated to yield the desired product.
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
1.15 mL
Type
reactant
Reaction Step One
Quantity
2.7 mmol
Type
reactant
Reaction Step One
Quantity
0.55 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:7]([CH3:8])=[CH:6][C:5]([Br:9])=[CH:4][C:3]=1[OH:10].[CH2:11](N(CC)CC)[CH3:12].C1(C)C=CC(S([O-])(=O)=O)=CC=1.[NH+]1C=CC=CC=1.C(Cl)(=O)C>C1(C)C(C)=CC=CC=1>[Br:9][C:5]1[CH:6]=[C:7]([CH3:8])[C:2]2[N:1]=[C:11]([CH3:12])[O:10][C:3]=2[CH:4]=1 |f:2.3|

Inputs

Step One
Name
Quantity
1.5 g
Type
reactant
Smiles
NC1=C(C=C(C=C1C)Br)O
Name
Quantity
1.15 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
2.7 mmol
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)[O-])C.[NH+]1=CC=CC=C1
Name
Quantity
0.55 mL
Type
reactant
Smiles
C(C)(=O)Cl
Name
Quantity
30 mL
Type
solvent
Smiles
C=1(C(=CC=CC1)C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture is refluxed for 3 d
Duration
3 d
CUSTOM
Type
CUSTOM
Details
Subsequently the solvent is removed in vacuo
ADDITION
Type
ADDITION
Details
the residue is treated with 50 mL ethylacetate
EXTRACTION
Type
EXTRACTION
Details
The mixture is extracted twice with water
EXTRACTION
Type
EXTRACTION
Details
The combined aq. layers are extracted with ethylacetate
CUSTOM
Type
CUSTOM
Details
The combines organic layers are dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC2=C(N=C(O2)C)C(=C1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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